3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine
Description
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine is a diaziridine derivative characterized by a trifluoromethyl group and a 4-(methoxymethoxy)phenyl substituent attached to the diaziridine ring. Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms, often used as precursors for diazirines, which are valuable photoaffinity labeling agents in chemical biology and drug discovery . The methoxymethoxy (-OCH2OCH3) group enhances solubility in polar solvents and may stabilize the compound against hydrolysis compared to unprotected hydroxyl analogs.
Properties
Molecular Formula |
C10H11F3N2O2 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
3-[4-(methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O2/c1-16-6-17-8-4-2-7(3-5-8)9(14-15-9)10(11,12)13/h2-5,14-15H,6H2,1H3 |
InChI Key |
WQYZWHXUEOZLTL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2(NN2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The preparation of 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine typically follows a multi-step sequence:
- Step 1: Introduction of the methoxymethoxy (MOM) protecting group on the phenol hydroxyl of 4-hydroxybenzaldehyde or a related intermediate to yield the 4-(methoxymethoxy)phenyl moiety.
- Step 2: Formation of the trifluoromethyl ketone intermediate on the aromatic ring.
- Step 3: Conversion of the trifluoromethyl ketone to the corresponding oxime.
- Step 4: Tosylation (or mesylation) of the oxime hydroxyl group to activate it for ring closure.
- Step 5: Treatment with ammonia (liquid NH3) to induce cyclization, forming the diaziridine ring.
- Step 6: Optional oxidation of diaziridine to diazirine for photoaffinity applications.
This approach is consistent across several reports and is considered the conventional and reliable synthetic route for trifluoromethylphenyl diaziridine derivatives.
Detailed Preparation Steps and Conditions
Representative Synthetic Scheme
A typical synthetic route adapted from the literature is as follows:
Protection: Starting from 4-hydroxybenzaldehyde, the phenol hydroxyl is protected by reaction with methoxymethyl chloride in the presence of a base to give 4-(methoxymethoxy)benzaldehyde.
Trifluoromethyl Ketone Formation: Treatment of the protected benzaldehyde with n-butyllithium followed by 1-trifluoroacetyl piperidine introduces the trifluoromethyl ketone group para to the MOM ether.
Oximation: The ketone is converted to the oxime by reaction with hydroxylamine hydrochloride under basic conditions.
Tosylation: The oxime hydroxyl is tosylated using p-toluenesulfonyl chloride and pyridine.
Diaziridine Formation: The tosylated oxime is treated with liquid ammonia, promoting nucleophilic substitution and cyclization to form the diaziridine ring.
Optional Oxidation: If the diazirine is desired, the diaziridine is oxidized using iodine and triethylamine.
Research Findings and Optimization Notes
The methoxymethoxy protecting group is chosen for its stability under the reaction conditions and ease of removal under mild acidic conditions, preserving sensitive functionality elsewhere in the molecule.
The use of n-butyllithium at low temperature is critical for regioselective introduction of the trifluoromethyl ketone without side reactions.
Oximation and tosylation steps are well-established and yield high purity intermediates, crucial for efficient cyclization.
The cyclization to diaziridine via liquid ammonia is sensitive to temperature and reaction time; prolonged exposure can lead to side products or ring opening.
Oxidation to diazirine is generally high-yielding and essential for photoaffinity labeling applications, but the diaziridine intermediate itself is valuable for further synthetic transformations.
Comparative Data Table of Yields and Conditions from Literature
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diaziridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted diaziridine derivatives with various functional groups.
Scientific Research Applications
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine is a synthetic organic compound featuring a trifluoromethyl group, a diaziridine ring, and a methoxymethoxyphenyl group.
Preparation Methods
The synthesis of this compound typically involves reacting 4-(methoxymethoxy)benzaldehyde with trifluoromethyl diaziridine. This reaction requires controlled conditions, often using a base like sodium hydride or potassium tert-butoxide to help form the diaziridine ring, and is typically carried out under an inert atmosphere to prevent side reactions. Industrial production involves scaling up the lab synthesis methods, optimizing conditions like temperature, pressure, and solvent choice to maximize yield and purity, and may include advanced manufacturing techniques like continuous flow reactors to ensure consistent quality.
This compound has potential biological activities and has garnered attention for its potential cytotoxic effects, mechanisms of action, and potential therapeutic applications. The compound's molecular formula is , with a molecular weight of approximately 248.20 g/mol. It features a trifluoromethyl group and a methoxymethoxy substituent on a phenyl ring, which may influence its biological interactions.
Cytotoxicity
Research on structurally related compounds, such as substituted phenyl derivatives, has shown significant antiproliferative activity against various cancer cell lines. These mechanisms often involve inhibiting tubulin assembly and modulating reactive oxygen species (ROS) production through pathways like NADPH oxidase 4 (Nox4) inhibition. The ability of diaziridine derivatives to interfere with microtubule dynamics, a critical process in cancer cell proliferation, is often linked to their biological activity. The inhibition of Nox4 has been proposed as a significant mechanism through which these compounds exert their cytotoxic effects. Nox4 overexpression has been implicated in various cancers, and its inhibition can lead to decreased tumor cell viability.
Table 1: Cytotoxic Activity Comparison
| Compound | GI50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | TBD |
| Combretastatin A-4 | 2.1-2.6 | Tubulin polymerization inhibition |
| Colchicine | 1.3-7.9 | Tubulin polymerization inhibition |
Mechanism of Action
The mechanism of action of 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine, emphasizing differences in substituents, synthesis, and properties:
Key Comparison Points :
Substituent Effects: Electron-Withdrawing Groups (e.g., -CF3 in S30): Increase electrophilicity, enhancing reactivity in crosslinking or photolysis . Polar Groups (e.g., -OCH2OCH3): Improve solubility in polar solvents (e.g., THF, methanol) compared to lipophilic analogs like the 4-methyl derivative . Bulky Protecting Groups (e.g., TBS): Stabilize intermediates during synthesis but may hinder reactivity in subsequent reactions .
Synthetic Methods :
- TBS-protected analogs require stringent anhydrous conditions and low temperatures to prevent desilylation .
- Methyl and methoxy derivatives are synthesized under milder conditions, often using standard amination protocols .
Stability and Reactivity: Diaziridines with electron-withdrawing substituents (e.g., -CF3) are more prone to oxidation, forming diazirines under iodine/methanol treatment . Methoxymethoxy and TBS groups reduce hydrolysis susceptibility compared to unprotected hydroxymethyl analogs .
Applications :
- Methyl and methoxy derivatives are widely used as intermediates in organic synthesis .
- TBS-protected compounds serve as stable precursors for diazirines in photolabeling .
- Trifluoromethyl-phenyl analogs (e.g., S30) are optimized for C–H insertion studies due to their high reactivity .
Research Findings and Data
Spectroscopic Data :
- 19F NMR: TBS-protected [15] shows δ = -68.61 (minor), -69.56 (major) ppm, while methanol adducts appear at δ = -82.99 ppm .
- 1H NMR : Methoxy derivatives exhibit characteristic singlet peaks for -OCH3 at δ ~3.76 ppm .
Thermal Stability :
- Diaziridines decompose above 80°C; bulkier substituents (e.g., TBS) increase thermal stability .
Biological Activity
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine, identified by CAS number 125680-80-0, is a diaziridine compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 248.20 g/mol. It features a trifluoromethyl group and a methoxymethoxy substituent on a phenyl ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃N₂O₂ |
| Molecular Weight | 248.20 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Cytotoxicity
Several studies have explored the cytotoxic potential of compounds structurally related to this compound. For instance, research on substituted phenyl derivatives has indicated significant antiproliferative activity against various cancer cell lines. The mechanisms often involve the inhibition of tubulin assembly and modulation of reactive oxygen species (ROS) production through pathways like NADPH oxidase 4 (Nox4) inhibition .
Table 1: Cytotoxic Activity Comparison
| Compound | GI50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | TBD |
| Combretastatin A-4 | 2.1-2.6 | Tubulin polymerization inhibition |
| Colchicine | 1.3-7.9 | Tubulin polymerization inhibition |
The biological activity of diaziridine derivatives is often linked to their ability to interfere with microtubule dynamics, a critical process in cancer cell proliferation. The inhibition of Nox4 has been proposed as a significant mechanism through which these compounds exert their cytotoxic effects. Nox4 overexpression has been implicated in various cancers, and its inhibition can lead to decreased tumor cell viability .
Case Studies
- In Vitro Studies : Compounds similar to this compound were tested against acute myeloid leukemia cells, showing promising results in inhibiting cell growth through mechanisms involving tubulin assembly disruption and ROS modulation .
- Photobiological Activity : Research indicates that diaziridine compounds can exhibit photobiological properties, enhancing their potential as therapeutic agents in light-activated cancer therapies .
Q & A
Q. What are the optimal synthetic conditions for preparing 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine?
- Methodological Answer : The synthesis of diaziridine derivatives typically involves oxidative cyclization of hydrazine intermediates. For analogous compounds (e.g., triazolopyridines), sodium hypochlorite in ethanol at room temperature has been effective, yielding ~73% isolated purity after 3 hours . Key steps include:
- Dissolving the hydrazine precursor in ethanol.
- Adding sodium hypochlorite as an oxidant.
- Stirring at room temperature under open-air conditions to evaporate solvents.
- Purification via silica gel chromatography or alumina plugs.
Table 1 : Comparative Synthesis Parameters
| Precursor | Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazine intermediate | NaOCl·5H₂O | Ethanol | 25 | 73 | |
| Aldehyde derivatives | Oxoammonium salts | THF | 0–40 | 50–85 |
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for methoxymethoxy (δ ~3.3–5.1 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups .
- FTIR : Identify C-F stretches (1000–1300 cm⁻¹) and diaziridine N=N vibrations (~1550 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray crystallography (if crystals form): Resolve stereochemistry and bond angles .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for this diaziridine?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict transition states and intermediates. For example:
Use software like Gaussian or ORCA to model the oxidative cyclization mechanism.
Screen oxidants (e.g., NaOCl vs. DDQ) for energy barriers and selectivity .
Validate predictions via in-situ NMR or mass spectrometry to track intermediates .
The ICReDD framework recommends iterative computational-experimental loops to reduce trial-and-error .
Q. What strategies address contradictory data between spectroscopic and crystallographic analyses?
- Methodological Answer : Contradictions (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects or crystal packing. Resolve by:
Repeating measurements under controlled conditions (e.g., variable-temperature NMR).
Using solid-state NMR to compare crystalline and solution states .
Performing DFT-based conformational analysis to identify dominant structures .
Q. How can the diaziridine moiety be modified for photoaffinity labeling applications?
- Methodological Answer : Diaziridines are precursors to diazirines, which are UV-activatable crosslinkers. To functionalize:
Synthesize 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diazirine via oxidation with MnO₂ .
Introduce bioorthogonal handles (e.g., alkynes) via Sonogashira coupling for click chemistry .
Validate labeling efficiency in biological matrices using LC-MS/MS .
Q. What experimental designs resolve low yields in large-scale syntheses?
- Methodological Answer : Apply factorial design to optimize variables:
Screen factors (oxidant concentration, solvent polarity, temperature) in a 2³ factorial matrix .
Use response surface methodology (RSM) to identify maxima in yield vs. cost.
Scale reactions using flow chemistry to enhance mixing and heat transfer .
Key Takeaways
- Synthesis : NaOCl in ethanol is a green, scalable method but requires rigorous purification.
- Characterization : Multi-technique validation mitigates interpretation errors.
- Advanced Applications : Computational tools and modular functionalization enable targeted applications in photolabeling or medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
